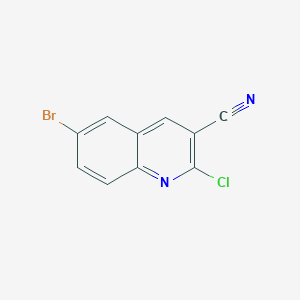
6-Bromo-2-chloroquinoline-3-carbonitrile
概要
説明
6-Bromo-2-chloroquinoline-3-carbonitrile is a specialty product used for proteomics research . It has a molecular formula of C10H4BrClN2 and a molecular weight of 267.51 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloroquinoline-3-carbonitrile is represented by the formula C10H4BrClN2 .Physical And Chemical Properties Analysis
6-Bromo-2-chloroquinoline-3-carbonitrile has a molecular weight of 267.51 . More detailed physical and chemical properties were not found in the available resources.科学的研究の応用
Pharmaceutical Intermediate
6-Bromo-2-chloroquinoline-3-carbonitrile is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
Antimalarial Applications
Quinoline derivatives, such as 6-Bromo-2-chloroquinoline-3-carbonitrile, have been found to have antimalarial properties . They could potentially be used in the development of new antimalarial drugs.
Antimicrobial Applications
Quinoline derivatives also exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . This suggests that 6-Bromo-2-chloroquinoline-3-carbonitrile could be used in the development of new antimicrobial agents.
Anticancer Applications
Research has shown that quinoline derivatives can have anticancer properties . Therefore, 6-Bromo-2-chloroquinoline-3-carbonitrile could potentially be used in cancer research and treatment.
Antiviral Applications
Quinoline derivatives have been found to have antiviral properties . This suggests that 6-Bromo-2-chloroquinoline-3-carbonitrile could be used in the development of new antiviral drugs.
Antidepressant and Anticonvulsant Applications
Quinoline derivatives have been found to have antidepressant and anticonvulsant properties . This suggests that 6-Bromo-2-chloroquinoline-3-carbonitrile could be used in the development of new treatments for depression and convulsive disorders.
Safety and Hazards
6-Bromo-2-chloroquinoline-3-carbonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures include wearing protective gloves, protective clothing, eye protection, and face protection. If it comes into contact with the skin, it should be washed off with plenty of soap and water .
作用機序
Target of Action
This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Given its use in proteomics research , it is plausible that this compound may interact with its targets through covalent or non-covalent bonding, leading to changes in the targets’ structure, function, or interactions with other molecules.
Biochemical Pathways
As a proteomics research tool , it may influence a variety of pathways depending on the specific proteins or biomolecules it interacts with.
Result of Action
As a proteomics research tool , its effects would likely depend on the specific proteins or biomolecules it interacts with and the nature of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-chloroquinoline-3-carbonitrile . These factors could include pH, temperature, presence of other molecules, and the specific biological environment (e.g., in vitro versus in vivo).
特性
IUPAC Name |
6-bromo-2-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-8-1-2-9-6(4-8)3-7(5-13)10(12)14-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAIUVQNAJQHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588990 | |
| Record name | 6-Bromo-2-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinoline-3-carbonitrile | |
CAS RN |
99465-04-0 | |
| Record name | 6-Bromo-2-chloro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99465-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)



![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)






